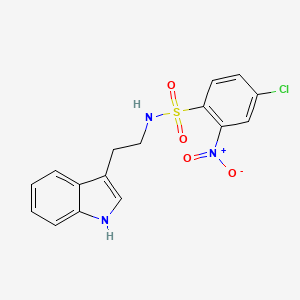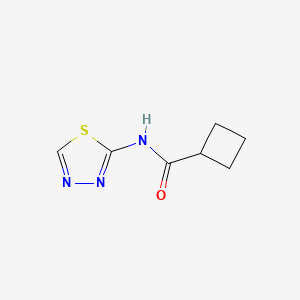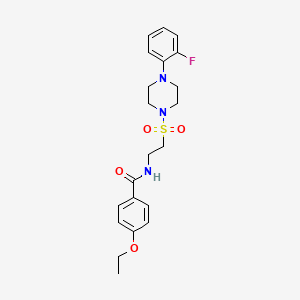
4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as EF-1, is a chemical compound that has gained significant interest in scientific research due to its potential use as a therapeutic agent. EF-1 belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies for the treatment of various diseases.
Applications De Recherche Scientifique
Carbohydrate Chemistry: Protecting Group Strategy
The 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) group serves as a protecting group for hydroxyl groups in carbohydrate chemistry. Carbohydrates contain multiple hydroxyl groups with varying reactivity, making regioselectivity a challenge during glycoconjugate synthesis. The Fsec group provides a solution by selectively protecting hydroxyl groups. It is stable under acidic conditions and can be cleaved under mild basic conditions, allowing for efficient glycoconjugate synthesis .
Triple-Acting PPAR Agonist
The compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid acts as a potent triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). Its EC50 values for these receptors are remarkably low, indicating strong agonistic activity. PPARs play essential roles in lipid metabolism, inflammation, and glucose homeostasis, making this compound relevant for metabolic disorders and related research .
Deubiquitinase (DUB) Inhibitors
A new series of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized as potential DUB inhibitors. These compounds were specifically targeted against deubiquitinase enzymes associated with certain viruses. Molecular docking studies were conducted to assess their binding affinity and potential antiviral activity. Investigating DUB inhibitors is crucial for understanding viral pathogenesis and developing therapeutic interventions .
Propriétés
IUPAC Name |
4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-2-29-18-9-7-17(8-10-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-6-4-3-5-19(20)22/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXLTIWZKNFWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



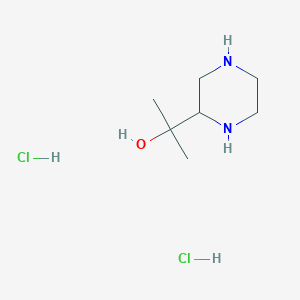


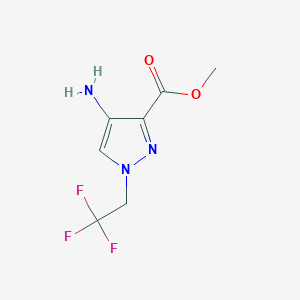
![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)



![N-(3-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2787335.png)

